(4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride
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Overview
Description
(4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H12ClFN2. It is a solid substance that is often used in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with 4-pyridylmethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-1H-pyrazol-4-ylmethanamine hydrochloride
- 1-(3-Fluorophenyl)-1H-pyrazol-4-ylmethanamine hydrochloride
- 1-(4-Chlorophenyl)-1-pyridin-4-ylmethanamine dihydrochloride
Uniqueness
(4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride is unique due to its specific combination of a fluorophenyl group and a pyridinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications .
Properties
IUPAC Name |
(4-fluorophenyl)-pyridin-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2.ClH/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10;/h1-8,12H,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLGEDDDFQMOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=NC=C2)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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